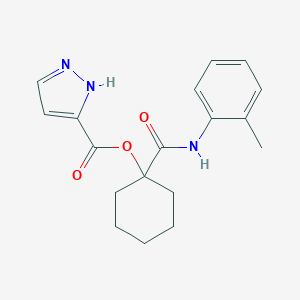![molecular formula C27H29N3O2 B242392 3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242392.png)
3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. It is commonly referred to as DMDD and is a member of the piperazine family of compounds. DMDD has been found to exhibit a range of biological activities, and its mechanism of action has been extensively investigated.
Mécanisme D'action
The mechanism of action of DMDD is not fully understood, but it is thought to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids. DMDD has been found to inhibit the activity of thymidylate synthase and dihydrofolate reductase, which are essential enzymes for the synthesis of DNA and RNA.
Biochemical and Physiological Effects
DMDD has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and exhibit antibacterial and antifungal properties. DMDD has also been found to have neuroprotective effects, and it has been investigated for its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DMDD has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. DMDD has also been extensively studied, and its biological activities and mechanism of action are well understood. However, there are also limitations to its use in laboratory experiments. DMDD is a complex compound that requires careful handling to ensure purity and stability. It can also be difficult to administer in vivo due to its low solubility in water.
Orientations Futures
There are several future directions for research on DMDD. One potential area of investigation is the development of DMDD analogs with improved pharmacokinetic properties. Another area of research is the investigation of DMDD's potential use in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of DMDD and its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
DMDD can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)phenylhydrazine with 2,3-dimethylphenylacetic acid and 4-methylbenzoyl chloride. Another method involves the reaction of 4-(dimethylamino)phenylhydrazine with 2,3-dimethylphenylacetic acid and 4-methylbenzoyl isocyanate. The synthesis of DMDD is a complex process that requires careful attention to detail to ensure high yields and purity.
Applications De Recherche Scientifique
DMDD has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties. DMDD has also been investigated for its potential use as a therapeutic agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C27H29N3O2 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
3-[4-(dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H29N3O2/c1-18-9-13-23(14-10-18)29-17-25(31)30(24-8-6-7-19(2)20(24)3)26(27(29)32)21-11-15-22(16-12-21)28(4)5/h6-16,26H,17H2,1-5H3 |
Clé InChI |
YIGYIWBMHXNKHR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC=CC(=C4C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC=CC(=C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242333.png)
